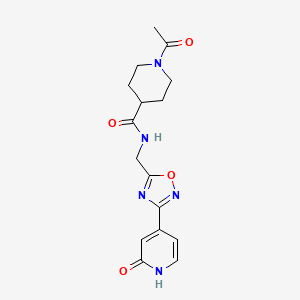

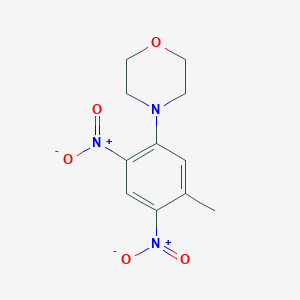

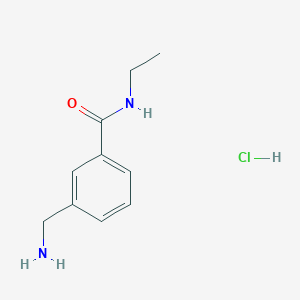

![molecular formula C13H16N2O2S B2568379 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 868230-92-6](/img/structure/B2568379.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is a synthetic compound. It was developed as a novel, selective, and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to exhibit modest potency at the human M4 receptor .

Synthesis Analysis

The synthesis of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” involves a reaction between 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride in the presence of DIEA . The reaction is carried out in DCM at 0 °C and then allowed to warm to room temperature .

Molecular Structure Analysis

The molecular formula of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” is C13H16N2O2S. Its molecular weight is 264.34.

Chemical Reactions Analysis

“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” acts as a positive allosteric modulator of the muscarinic 4 (M4) receptor . It has been shown to cause a 14.6-fold leftward shift of the agonist concentration-response curve .

科学的研究の応用

- Application : Researchers have explored its use as a topical drug for treating alopecia (hair loss). The compound inhibits Smad2/3 phosphorylation induced by TGF-β, which plays a role in hair follicle regulation .

- Application : Factor B is part of the complement system, and its inhibition may have therapeutic implications for various complement-mediated diseases .

- Application : Researchers have explored environmentally friendly methods for synthesizing benzothiazole compounds. These include condensation reactions of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Additionally, cyclization using thioamide or carbon dioxide (CO2) as raw materials has been investigated .

Transforming Growth Factor-β (TGF-β) Receptor Inhibition for Alopecia Treatment

Factor B Inhibition for Complement-Mediated Diseases

Green Chemistry Synthesis of Benzothiazole Compounds

作用機序

Target of Action

The primary target of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, also known as N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide acts as a positive allosteric modulator of the M4 receptor . This means that it enhances the receptor’s response to its natural ligand, acetylcholine. It does this by binding to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor’s affinity for acetylcholine .

Biochemical Pathways

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can affect several biochemical pathways. One of the key pathways is the inhibition of adenylate cyclase activity, leading to a decrease in the production of cyclic AMP (cAMP). This can result in various downstream effects, such as a reduction in the release of certain neurotransmitters .

Pharmacokinetics

The pharmacokinetic properties of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide are characterized by low intravenous clearance and excellent brain exposure . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

The activation of the M4 receptor by N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can lead to various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence ion channel activity, and affect various cellular processes. These effects can contribute to the compound’s potential therapeutic effects .

将来の方向性

The future directions of “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide” research could involve further exploration of its potential therapeutic applications, given its role as a positive allosteric modulator of the M4 receptor . It could also involve further investigation into its physical and chemical properties, as well as its safety profile.

特性

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLGMPYSSRJNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

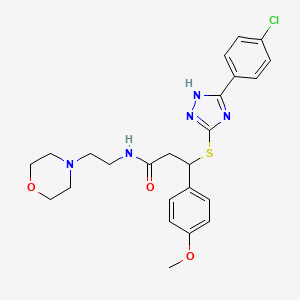

![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)

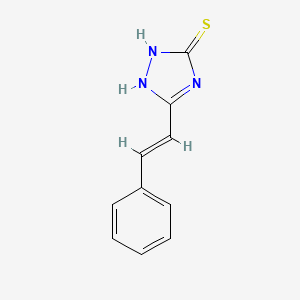

![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)

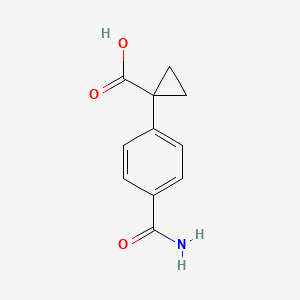

![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)